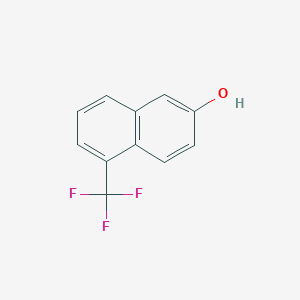

1-(Trifluoromethyl)-6-naphthol

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H7F3O |

|---|---|

Molecular Weight |

212.17 g/mol |

IUPAC Name |

5-(trifluoromethyl)naphthalen-2-ol |

InChI |

InChI=1S/C11H7F3O/c12-11(13,14)10-3-1-2-7-6-8(15)4-5-9(7)10/h1-6,15H |

InChI Key |

RLIYJPMJPXCKQV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)O)C(=C1)C(F)(F)F |

Origin of Product |

United States |

Reaction Chemistry and Mechanistic Studies of 1 Trifluoromethyl 6 Naphthol and Analogs

Electronic Effects of the Trifluoromethyl Group on Naphthol Reactivity

The trifluoromethyl group is one of the most powerful electron-withdrawing groups in organic chemistry, significantly influencing the reactivity of the aromatic system to which it is attached. nih.gov Its effects are primarily transmitted through a combination of strong inductive effects and weaker resonance effects, which modify the electron density distribution within the naphthol ring system.

The trifluoromethyl group's influence on the electronic character of an aromatic ring is dominated by its strong electron-withdrawing inductive effect (-I). nih.govquora.com This effect arises from the high electronegativity of the three fluorine atoms, which polarizes the C-F bonds and draws electron density away from the attached carbon atom and, consequently, from the entire naphthalene (B1677914) ring system. tcichemicals.commdpi.com This inductive withdrawal decreases the electron density on the aromatic ring, making it less nucleophilic. pearson.com

While the -I effect is paramount, the -CF3 group also exhibits a weak deactivating resonance effect (or "reverse hyperconjugation"). This involves the delocalization of pi-electrons from the aromatic ring into the low-lying σ* orbitals of the C-F bonds. This further reduces the electron density, particularly at the ortho and para positions relative to the -CF3 group. The combination of a powerful -I effect and a weak -R effect makes the trifluoromethyl group a strong deactivator of the aromatic ring towards electrophilic attack. quora.com

| -OH | Withdrawing (-I) | Strongly donating (+R) | Strong activation |

The potent electron-withdrawing nature of the -CF3 group renders the naphthol ring significantly electron-deficient. This has a direct and measurable impact on the molecule's redox properties. The introduction of electron-withdrawing groups is known to decrease both the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels. researchgate.net For 1-(trifluoromethyl)-6-naphthol, this means that the molecule is more readily reduced (i.e., it has a higher or less negative reduction potential) compared to unsubstituted naphthol because the electron-deficient ring can better accommodate an additional electron.

In the context of electrophilic aromatic substitution, the reaction proceeds through a positively charged intermediate known as a benzenium ion or σ-complex. libretexts.orgmasterorganicchemistry.com The stability of this intermediate is a key factor in determining the reaction rate. The electron-withdrawing -CF3 group is highly destabilizing to this positively charged intermediate. By inductively pulling electron density away from the ring, it intensifies the positive charge of the carbocation, raising the activation energy of the first, rate-determining step of the reaction. masterorganicchemistry.com

Conversely, the -CF3 group can have profound stabilizing effects on adjacent cationic centers in certain contexts, leading to greater positive charge delocalization. nih.gov Studies on trifluoromethyl-substituted superelectrophiles have shown that the strong electron-withdrawing properties of the -CF3 group enhance the electrophilic character at cationic sites, leading to significant charge delocalization into the aromatic ring. nih.gov While this seems contradictory to the destabilization of the σ-complex in standard EAS, it highlights the nuanced electronic influence of the group. In the case of the σ-complex formed during an attack on the trifluoromethylated naphthol ring, the positive charge is spread across the ring system, and the -CF3 group's primary effect is to destabilize this delocalized cation, thereby slowing the reaction.

Investigation of Specific Reaction Pathways

The electronic modifications imposed by the trifluoromethyl group dictate the regioselectivity and feasibility of various reaction types, including electrophilic and nucleophilic substitutions.

Electrophilic Aromatic Substitution (EAS) is a cornerstone of aromatic chemistry. masterorganicchemistry.com The presence of the -CF3 group, however, makes these reactions more challenging. As a strong deactivating group, it significantly reduces the nucleophilicity of the naphthol ring, requiring harsher conditions (e.g., stronger electrophiles, higher temperatures) for the reaction to proceed. pearson.comchegg.com

The directing effect of the substituents is crucial for predicting the outcome of EAS on a substituted naphthalene ring. The hydroxyl group (-OH) is a powerful activating group and an ortho, para-director. The trifluoromethyl group (-CF3) is a strong deactivating group and a meta-director relative to its own position. chegg.com In 1-(trifluoromethyl)-6-naphthol, the two groups will direct incoming electrophiles to different positions. The outcome of the reaction will depend on the interplay between the powerful activating effect of the -OH group and the strong deactivating effect of the -CF3 group, as well as steric factors. Generally, the activating group's influence is dominant in determining the position of substitution.

Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution of 1-(Trifluoromethyl)-6-naphthol

| Reagent Type | Predicted Major Product(s) | Rationale |

|---|---|---|

| Nitrating Agent (e.g., HNO₃/H₂SO₄) | Substitution at positions 5 and 7 | The strongly activating -OH group at C6 directs ortho (C5, C7). The deactivating -CF3 group at C1 disfavors substitution on its ring. |

| Halogenating Agent (e.g., Br₂/FeBr₃) | Substitution at positions 5 and 7 | Similar to nitration, the activating hydroxyl group dictates the regioselectivity. |

The electron deficiency created by the trifluoromethyl group makes the naphthol ring more susceptible to nucleophilic attack, a reaction that is typically difficult for electron-rich aromatic systems. youtube.com While direct nucleophilic aromatic substitution (SNAAr) generally requires a leaving group (like a halide) at a position activated by the electron-withdrawing group, the increased electrophilicity of the ring system is a prerequisite.

More relevant are metalation studies, which involve the deprotonation of a C-H bond by a strong base to form an organometallic intermediate. The acidity of aromatic protons is significantly increased by the presence of electron-withdrawing substituents. Research on the metalation of 1-(trifluoromethyl)naphthalene (B1313596) has shown that treatment with organometallic bases leads to deprotonation exclusively at the C2 position. epfl.ch This high regioselectivity is attributed to the inductive effect of the -CF3 group at C1, which makes the adjacent C-H bond at C2 the most acidic proton on the ring. This selective metalation provides a powerful synthetic route for introducing other functional groups at a specific position adjacent to the trifluoromethyl group. A similar outcome would be expected for 1-(trifluoromethyl)-6-naphthol, with the C2 proton being the most likely site for deprotonation, although the acidic phenolic proton would react first.

Radical Anion Formation and Characterization

The formation of radical anions from aromatic compounds is a fundamental process in organic electrochemistry and radical chemistry. In the case of trifluoromethylated compounds, the strong electron-withdrawing nature of the trifluoromethyl group can facilitate the acceptance of an electron to form a radical anion. While specific studies on the radical anion of 1-(trifluoromethyl)-6-naphthol are not extensively documented, insights can be drawn from related trifluoromethylated aromatic systems.

Electron Spin Resonance (ESR) spectroscopy is a primary tool for the characterization of radical species. For poly(trifluoromethyl)fullerene radical anions, ESR studies have revealed coupling between the unpaired electron and the fluorine atoms of the CF3 groups. nih.gov The ESR spectrum of a C60(CF3)10•− radical anion, for instance, displays an envelope of 25 lines, indicative of this hyperfine coupling. nih.gov It is plausible that the radical anion of 1-(trifluoromethyl)-6-naphthol would exhibit similar hyperfine coupling to the fluorine nuclei of the trifluoromethyl group, providing a characteristic ESR signature.

The stability of such radical anions is also a key consideration. The half-life of the C60(CF3)10•− radical anion in solution at room temperature was found to be approximately 7 minutes, suggesting a degree of stability conferred by the delocalization of the radical over the carbon framework and the electronic influence of the trifluoromethyl groups. nih.gov The naphthalene ring system in 1-(trifluoromethyl)-6-naphthol would similarly allow for delocalization of the unpaired electron, and the trifluoromethyl group would influence the stability and reactivity of the resulting radical anion. Further investigation into the electrochemical properties and ESR spectroscopy of 1-(trifluoromethyl)-6-naphthol would be necessary to fully characterize its radical anion.

Cyclization and Annulation Reactions

Naphthols are versatile substrates for cyclization and annulation reactions, leading to the formation of fused heterocyclic systems. The presence of a trifluoromethyl group can influence the regioselectivity and efficiency of these transformations.

One notable example is the palladium-catalyzed ortho-vinylation of β-naphthols with α-trifluoromethyl allyl carbonates, which provides a pathway to trifluoromethylated naphtho[2,1-b]furans. rsc.org This reaction proceeds through a regioselective nucleophilic γ-attack on a CF3–π-allyl–Pd intermediate, followed by an oxidative radical cyclization. rsc.org This methodology highlights how the trifluoromethyl group can be incorporated into a fused ring system starting from a naphthol derivative.

| Reactant 1 | Reactant 2 | Catalyst | Product | Yield | Ref |

| 2-Naphthol | α-Trifluoromethyl allyl carbonate | Pd(OAc)2 | (Z)-1-(3,3,3-Trifluoroprop-1-en-1-yl)naphthalen-2-ol | Good | rsc.org |

| (Z)-1-(3,3,3-Trifluoroprop-1-en-1-yl)naphthalen-2-ol | - | Oxidative radical cyclization | 2-(Trifluoromethyl)-2,3-dihydronaphtho[2,1-b]furan | - | rsc.org |

Rhodium-catalyzed enantioselective dearomatization of 1-aryl-2-naphthols with internal alkynes represents another powerful annulation strategy. scite.aiacs.org This reaction, employing a chiral Cp/Rh catalyst, leads to the formation of highly enantioenriched spirocyclic enones. scite.aiacs.org While this specific example does not involve a trifluoromethylated naphthol, the methodology could potentially be applied to substrates like 1-(trifluoromethyl)-6-naphthol to generate complex, trifluoromethylated polycyclic structures.

The triflic acid-mediated cyclization of N-cinnamoyl-1-naphthylamines is another relevant transformation, yielding 4-phenyl-3,4-dihydro-1H-naphth[1,8-bc]azepin-2-ones and 4-phenyl-3,4-dihydro-1H-benzo[h]quinolin-2-ones. nih.gov This acid-catalyzed intramolecular reaction demonstrates the utility of naphthylamines, which can be derived from naphthols, in constructing nitrogen-containing fused rings.

Reactivity with Specific Reagents (e.g., α-cyanocinnamonitriles, trifluoromethyl diazomethane)

The nucleophilic character of the hydroxyl group and the activated aromatic ring of naphthols allows for reactions with various electrophiles. The reactivity of 1-(trifluoromethyl)-6-naphthol with specific reagents like α-cyanocinnamonitriles and trifluoromethyl diazomethane (B1218177) can be inferred from the behavior of other naphthol derivatives.

Reactivity with α-Cyanocinnamonitriles

Naphthols are known to react with α-cyanocinnamonitriles in the presence of a base to form naphthopyran derivatives. scite.aiscispace.com This reaction is a versatile method for the synthesis of these heterocyclic compounds. The general mechanism involves the Michael addition of the naphthoxide ion to the electron-deficient alkene of the α-cyanocinnamonitrile, followed by an intramolecular cyclization and tautomerization.

| Naphthol Derivative | α-Cyanocinnamonitrile Derivative | Catalyst/Base | Product Type | Ref |

| 2-Naphthol | Substituted benzylidenemalononitriles | Piperidine | 2-Amino-4-aryl-4H-naphtho[2,1-b]pyran-3-carbonitriles | scispace.com |

| 4-Chloro-1-naphthol | Substituted benzylidenemalononitriles | Piperidine | Substituted naphthopyran derivatives | scispace.com |

| 6-Methoxy-2-naphthol | α-Cyanocinnamonitriles | Not specified | 2-Amino-4-aryl-7-methoxy-4H-naphtho[2,1-b]pyran-3-carbonitriles | scispace.com |

Given this established reactivity, it is anticipated that 1-(trifluoromethyl)-6-naphthol would react with α-cyanocinnamonitriles in a similar fashion to yield trifluoromethyl-substituted naphthopyrans. The electron-withdrawing trifluoromethyl group may influence the nucleophilicity of the naphthol and the stability of the intermediates, potentially affecting the reaction rate and yield.

Reactivity with Trifluoromethyl Diazomethane

Trifluoromethyl diazomethane (CF3CHN2) is a reagent used for the introduction of the trifluoromethyl group, often through cycloaddition reactions. nih.gov For instance, it participates in 1,3-dipolar cycloadditions with nitrosoarenes and alkenes to form trifluoromethylated isoxazolidines. nih.gov

While direct reactions of trifluoromethyl diazomethane with naphthols are not extensively detailed, its behavior as a 1,3-dipole suggests the possibility of cycloaddition reactions with suitable dipolarophiles. It is also a precursor to trifluoromethylcarbene, which could potentially undergo C-H insertion or cyclopropanation reactions with the naphthol ring, although such reactions might be less selective. The reaction of 1-(trifluoromethyl)-6-naphthol with trifluoromethyl diazomethane would likely require specific conditions, such as the presence of a catalyst, to promote a desired transformation over simple acid-base reactions.

Advanced Spectroscopic and Structural Elucidation Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Fluorinated Naphthols

High-resolution NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For fluorinated naphthols like 1-(Trifluoromethyl)-6-naphthol, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and multi-dimensional NMR experiments provides an unambiguous assignment of all proton and carbon signals and offers direct insight into the electronic environment of the fluorine atoms.

While specific experimental data for 1-(Trifluoromethyl)-6-naphthol is not extensively published, the application of multi-dimensional NMR techniques can be detailed based on established methodologies. researchgate.netnih.gov Two-dimensional (2D) NMR experiments such as COSY, HSQC, and HMBC are indispensable for the complete structural assignment. columbia.edu

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks within the molecule. For 1-(Trifluoromethyl)-6-naphthol, COSY spectra would show correlations between adjacent protons on the naphthalene (B1677914) ring system, allowing for the differentiation of the two aromatic spin systems.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates protons with their directly attached carbon atoms. columbia.edu This would definitively link each aromatic proton signal to its corresponding carbon signal, facilitating the assignment of the ¹³C spectrum.

The expected NMR data, based on analysis of similar naphthalene derivatives, are summarized in the table below. mdpi.com

| Technique | Expected Correlations and Information |

| ¹H NMR | Aromatic protons would appear in the range of δ 7.0-8.5 ppm. The phenolic -OH proton would likely appear as a broad singlet, with its chemical shift dependent on solvent and concentration. |

| ¹³C NMR | Aromatic carbons would resonate between δ 110-155 ppm. The carbon attached to the -CF₃ group would show a quartet due to ¹JCF coupling, and the carbon attached to the -OH group would be shifted downfield. |

| COSY | Cross-peaks would connect adjacent aromatic protons (e.g., H2-H3, H3-H4; H5-H7, H7-H8). |

| HSQC | Correlation peaks would link each aromatic proton to its directly bonded carbon (e.g., H2 to C2, H3 to C3, etc.). |

| HMBC | Key correlations would include ²J and ³J couplings from aromatic protons to the quaternary carbons C1, C6, C4a, and C8a, confirming the substitution pattern. |

¹⁹F NMR is a highly sensitive and informative technique for analyzing fluorine-containing compounds due to the 100% natural abundance of the ¹⁹F isotope and its large chemical shift dispersion. wikipedia.orgazom.com

For 1-(Trifluoromethyl)-6-naphthol, the ¹⁹F NMR spectrum is expected to show a single resonance for the three equivalent fluorine atoms of the trifluoromethyl (-CF₃) group. In a proton-decoupled spectrum, this signal would appear as a sharp singlet. The chemical shift of this singlet provides information about the electronic environment of the -CF₃ group. Based on data for related trifluoromethylnaphthalenes and other aromatic trifluoromethyl compounds, the chemical shift is predicted to be in the range of -55 to -65 ppm relative to an internal standard like trichlorofluoromethane (B166822) (CFCl₃). researchgate.netrsc.org The electron-donating hydroxyl group at the para-position (relative to the other ring) would influence the shielding of the fluorine nuclei. In a high-resolution, non-decoupled spectrum, this singlet might show fine structure due to long-range coupling (typically ⁴J or ⁵J) with the aromatic protons on the naphthalene ring. azom.com

| Parameter | Expected Observation | Significance |

| Chemical Shift (δ) | -55 to -65 ppm (relative to CFCl₃) | Reflects the electronic environment of the CF₃ group, influenced by the naphthol ring system and the hydroxyl substituent. |

| Multiplicity | Singlet (in ¹H-decoupled spectrum) | Confirms the presence of a single, magnetically equivalent CF₃ group. |

| Coupling | Potential long-range ¹H-¹⁹F coupling | Can provide additional structural information by identifying nearby protons. |

X-ray Diffraction Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. researchgate.net Although a specific crystal structure for 1-(Trifluoromethyl)-6-naphthol has not been reported in the Cambridge Structural Database, the technique would provide invaluable information if a suitable single crystal could be obtained.

The analysis would yield precise data on bond lengths, bond angles, and torsion angles, confirming the planarity of the naphthalene core. The geometry of the trifluoromethyl and hydroxyl substituents would be accurately determined. Furthermore, the crystal packing arrangement would reveal intermolecular interactions, such as hydrogen bonding between the hydroxyl group of one molecule and an electronegative atom (oxygen or fluorine) of a neighboring molecule, as well as potential π-π stacking interactions between the aromatic naphthalene rings. Data from a related structure, 3-Trifluoroacetyl-2-naphthol, illustrates the detail that can be obtained from such an analysis. researchgate.net

| Structural Parameter | Expected Findings from X-ray Analysis |

| Molecular Geometry | Confirmation of the fused aromatic ring structure. Precise C-C, C-O, C-H, and C-F bond lengths and angles. |

| Conformation | Planarity of the naphthalene system. Orientation of the -OH and -CF₃ groups relative to the ring. |

| Intermolecular Forces | Identification of hydrogen bonding networks involving the -OH group. Evidence of π-π stacking or other non-covalent interactions governing the crystal lattice. |

Advanced Vibrational Spectroscopy: FT-IR and FT-Raman Studies

Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy are complementary techniques that provide detailed information about the vibrational modes of a molecule, serving as a molecular fingerprint. thermofisher.comresearchgate.net The analysis of 1-(Trifluoromethyl)-6-naphthol would reveal characteristic bands corresponding to its specific functional groups and aromatic system. ias.ac.inresearchgate.net

FT-IR Spectroscopy: In the FT-IR spectrum, the hydroxyl group would give rise to a characteristic broad O-H stretching band in the region of 3200-3600 cm⁻¹. The C-O stretching vibration would appear around 1200-1300 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aromatic C=C stretching modes will produce a series of sharp peaks between 1400 cm⁻¹ and 1650 cm⁻¹. The most intense absorptions are likely to be the C-F stretching modes of the trifluoromethyl group, which typically appear as strong, complex bands in the 1100-1350 cm⁻¹ region. nih.govmdpi.com

FT-Raman Spectroscopy: The FT-Raman spectrum would complement the IR data. The aromatic ring vibrations, particularly the symmetric "ring breathing" mode, often produce strong signals in the Raman spectrum. ias.ac.in While the O-H stretch is typically weak in Raman, the C=C and C-H stretching vibrations of the naphthalene ring would be clearly observable.

| Vibrational Mode | Expected FT-IR Wavenumber (cm⁻¹) | Expected FT-Raman Wavenumber (cm⁻¹) | Notes |

| O-H Stretch | 3200-3600 (broad, strong) | Weak | The broadness in IR is due to hydrogen bonding. |

| Aromatic C-H Stretch | 3000-3100 (medium) | Strong | Characteristic of sp² C-H bonds. |

| Aromatic C=C Stretch | 1400-1650 (multiple, medium-strong) | Medium-Strong | Fingerprint region for the naphthalene core. |

| C-F Stretch (CF₃) | 1100-1350 (very strong, complex) | Medium | Often the most intense bands in the IR spectrum of fluorinated compounds. |

| C-O Stretch | 1200-1300 (strong) | Weak | Involves the phenolic C-O bond. |

Electronic Spectroscopy: UV-Vis and Spectroelectrochemical Investigations

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The naphthalene ring system is a strong chromophore, and its spectrum is characterized by intense π→π* transitions. The presence of the hydroxyl (-OH) group, an auxochrome, and the electron-withdrawing trifluoromethyl (-CF₃) group is expected to cause shifts in the absorption maxima (λ_max) and changes in molar absorptivity compared to unsubstituted naphthalene. The -OH group typically causes a bathochromic (red) shift, while the effect of the -CF₃ group would depend on its position.

Spectroelectrochemistry combines electrochemical methods with spectroscopy to study the spectral properties of electrochemically generated species. researchgate.netresearchgate.net For 1-(Trifluoromethyl)-6-naphthol, this technique could be used to monitor changes in the UV-Vis spectrum upon electrochemical oxidation or reduction. Applying an oxidative potential would likely generate a radical cation, leading to the appearance of new absorption bands in the visible region of the spectrum. This provides insight into the electronic structure of the molecule's frontier molecular orbitals (HOMO and LUMO).

| Technique | Expected Observations | Information Gained |

| UV-Vis Spectroscopy | Multiple absorption bands in the UV region (typically 250-350 nm) corresponding to π→π* transitions of the substituted naphthalene chromophore. | Characterization of the electronic structure and conjugation within the molecule. |

| Spectroelectrochemistry | Appearance of new absorption bands upon applying an oxidative or reductive potential. | Identification and characterization of transient species like radical cations or anions; determination of the HOMO-LUMO gap. |

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure from fragmentation patterns. chemguide.co.uk For 1-(Trifluoromethyl)-6-naphthol (C₁₁H₇F₃O), high-resolution mass spectrometry (HRMS) would confirm its elemental formula by providing a highly accurate mass measurement of the molecular ion.

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺˙) at an m/z corresponding to its molecular weight (212.17 g/mol ), reflecting the stability of the aromatic system. libretexts.org The fragmentation pattern would provide further structural confirmation. libretexts.org Key expected fragmentation pathways include:

Loss of the trifluoromethyl radical: A significant peak corresponding to the [M - CF₃]⁺ ion (m/z 143) is anticipated due to the cleavage of the C-CF₃ bond.

Loss of carbon monoxide: Following typical fragmentation of phenols, the loss of a CO molecule from the [M - H]⁺ ion could occur.

Ring fragmentation: Cleavage of the naphthalene ring system would produce smaller charged fragments, characteristic of aromatic compounds. researchgate.netnih.gov

| Ion | Proposed Formula | Expected m/z | Fragmentation Pathway |

| Molecular Ion (M⁺˙) | [C₁₁H₇F₃O]⁺˙ | 212 | Direct ionization of the molecule. |

| [M - H]⁺ | [C₁₁H₆F₃O]⁺ | 211 | Loss of a hydrogen atom. |

| [M - CF₃]⁺ | [C₁₀H₇O]⁺ | 143 | Loss of a ·CF₃ radical. |

| [M - H - CO]⁺ | [C₁₀H₆F₃]⁺ | 181 | Loss of H followed by loss of carbon monoxide. |

Theoretical and Computational Investigations of 1 Trifluoromethyl 6 Naphthol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental tools for elucidating the intrinsic properties of molecules. These computational methods provide detailed insights into molecular geometry, electronic structure, and energetic properties, offering a microscopic understanding that complements experimental findings. For 1-(Trifluoromethyl)-6-naphthol, such calculations are crucial for understanding the interplay between the naphthalene (B1677914) core, the hydroxyl group (-OH), and the potent electron-withdrawing trifluoromethyl group (-CF₃).

Density Functional Theory (DFT) has become a primary method for investigating the molecular and electronic structures of aromatic compounds due to its balance of computational cost and accuracy. nih.gov Studies on related trifluoromethylated naphthalene derivatives have utilized DFT methods, such as the B3LYP functional with the 6-311++G(d,p) basis set, to optimize molecular geometries and analyze electronic properties. nih.govnih.gov This level of theory is effective for accurately calculating the geometric parameters and understanding the electronic rearrangements caused by substituents.

The application of DFT allows for the precise determination of bond lengths, bond angles, and dihedral angles. For a molecule like 1-(Trifluoromethyl)-6-naphthol, these calculations would reveal the planarity of the naphthalene ring system and the orientation of the -OH and -CF₃ groups. The electronic structure is probed through analyses like Molecular Electrostatic Potential (MEP) maps, which identify regions of electrophilic and nucleophilic reactivity. mdpi.com In similar fluorinated compounds, DFT has been used to predict optimized geometries and electrostatic potentials, showing how fluorination can affect backbone planarity and extend π-conjugation. researchgate.net

Computational studies on the parent molecule, 1-naphthol, have also employed DFT (at B3LYP/6-31G* and B3LYP/6-311+G** levels) to determine its geometrical and vibrational characteristics, providing a baseline for understanding the impact of the -CF₃ substitution. researchgate.netijapm.org The introduction of the trifluoromethyl group is expected to significantly alter the electronic landscape of the naphthol core, influencing its reactivity and intermolecular interactions.

Alongside DFT, ab initio and semi-empirical methods serve as valuable computational tools. Ab initio methods, which are based on first principles without empirical parameters, have been used in parallel with DFT to determine the energetic and vibrational characteristics of 1-naphthol. researchgate.netijapm.org These methods provide a rigorous framework for calculating properties like total energy and stability.

Semi-empirical methods, such as RM1 (Recife Model 1), offer a computationally less expensive alternative for larger systems, though specific studies applying RM1 to 1-(Trifluoromethyl)-6-naphthol are not prominent in the literature. These methods use parameters derived from experimental data to simplify calculations, making them suitable for initial screenings of electronic and energetic properties. The choice of computational method often involves a trade-off between accuracy and computational resources, with methods like Truhlar's M06 family of functionals being noted for good performance in calculations involving nonbonded interactions. nih.gov

Analysis of Substituent Effects

The chemical behavior of 1-(Trifluoromethyl)-6-naphthol is heavily influenced by the electronic effects of its two substituents. The hydroxyl group is a π-donor and σ-acceptor, while the trifluoromethyl group is a very strong σ- and π-acceptor. Quantifying these effects is key to predicting the compound's reactivity, acidity, and spectroscopic properties.

The Hammett equation is a cornerstone of physical organic chemistry, used to quantify the impact of substituents on the reactivity of aromatic compounds. ustc.edu.cn It relates reaction rates and equilibrium constants through substituent constants (σ) and a reaction constant (ρ). Studies have successfully correlated theoretically calculated properties of substituted aromatic systems with established Hammett constants. researchgate.netnih.gov

For trifluoromethylated naphthalene derivatives, research has demonstrated strong linear correlations between computational data and Hammett-type constants such as σp, σm, R (resonance), and F (field/inductive). nih.govnih.gov These correlations validate the use of computational chemistry to probe and predict substituent effects within the naphthalene system. The analysis of such correlations for 1-(Trifluoromethyl)-6-naphthol would involve calculating a specific property (e.g., proton affinity, stabilization energy) and plotting it against the known Hammett constants for the -OH and -CF₃ groups at their respective positions on the naphthalene ring.

The Substituent Effect Stabilization Energy (SESE) is a theoretical descriptor derived from quantum chemical calculations to quantify the energetic effect of a substituent on a parent molecule. It is often calculated using an isodesmic reaction, which helps to minimize errors in computational energy calculations.

For trifluoromethylated naphthalene systems, SESE has been proven to be a highly sensitive probe for exploring substituent effects. nih.govnih.gov Research shows that the SESE values for these compounds correlate well with Hammett constants. nih.gov A key finding is that the presence of one or more -CF₃ groups on the naphthalene ring significantly enhances the sensitivity of the SESE to the electronic effects of other substituents. nih.govnih.gov This increased sensitivity makes trifluoromethylated aromatic rings, including derivatives of 1-(Trifluoromethyl)-6-naphthol, excellent molecular probes for studying the nuances of substituent interactions. nih.govnih.gov

The table below illustrates the quality of correlation between calculated SESE values and various Hammett-type constants for different series of substituted trifluoromethylnaphthalenes, demonstrating the robustness of this approach.

| Naphthalene Probe Series | Correlation with | Slope (a) | Determination Coefficient (R²) |

| 1-(X)-4-(CF₃)naphthalene | σp | -4.41 | 0.983 |

| 1-(X)-5-(CF₃)naphthalene | σp | -3.83 | 0.985 |

| 2-(X)-6-(CF₃)naphthalene | σp | -4.68 | 0.988 |

| 1-(X)-4-(CF₃)naphthalene | R | -6.63 | 0.972 |

| 1-(X)-5-(CF₃)naphthalene | R | -4.66 | 0.963 |

| 2-(X)-6-(CF₃)naphthalene | R | -6.90 | 0.975 |

This table is generated based on data reported for various substituents (X) in the literature. nih.gov

Molecular Orbitals and Electronic Properties Analysis

Analysis of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides critical information about the electronic properties and reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability and reactivity.

For 1-(Trifluoromethyl)-6-naphthol, the HOMO is expected to be localized primarily on the electron-rich naphthol ring system, influenced by the lone pairs of the hydroxyl group. Conversely, the LUMO is likely to be significantly influenced by the strongly electron-withdrawing trifluoromethyl group, which lowers its energy. DFT calculations are routinely used to compute the energies and spatial distributions of these frontier orbitals. researchgate.net

Other electronic properties derived from these calculations include the dipole moment and polarizability, which describe the molecule's response to an external electric field. researchgate.net Natural Bond Orbital (NBO) analysis can also be performed to investigate charge delocalization, intramolecular interactions like hydrogen bonding, and the nature of chemical bonds within the molecule. researchgate.netnih.gov These comprehensive analyses provide a detailed picture of the electronic character of 1-(Trifluoromethyl)-6-naphthol, which governs its interactions and potential applications.

HOMO-LUMO Energy Gaps and Frontier Molecular Orbitals (FMOs)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity.

A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule is more reactive and can be easily polarized. For aromatic systems like naphthalene, the gap is influenced by substituent groups. In 1-(Trifluoromethyl)-6-naphthol, the electron-donating hydroxyl (-OH) group is expected to raise the energy of the HOMO, while the potent electron-withdrawing trifluoromethyl (-CF3) group is expected to lower the energy of the LUMO. This combined effect would likely lead to a smaller energy gap compared to unsubstituted naphthalene, enhancing its reactivity.

Computational studies on related naphthalene derivatives illustrate this principle. For instance, DFT calculations on naphthalene itself show a HOMO-LUMO gap of approximately 4.8 eV. However, the introduction of both electron-donating and electron-withdrawing groups, as seen in 1-(6-amino-5-nitronaphthalen-2-yl)ethanone, results in a significantly smaller calculated energy gap of 3.765 eV nih.gov. The distribution of the HOMO and LUMO across the 1-(Trifluoromethyl)-6-naphthol molecule would likely show the HOMO density concentrated around the electron-rich naphthol ring and the hydroxyl group, whereas the LUMO density would be more localized towards the electron-deficient trifluoromethyl group.

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| Naphthalene | -5.80 | -1.00 | 4.80 | rsc.org |

| 2-(dimethylamino)naphthalene | -4.83 | -0.63 | 4.20 | rsc.org |

| 1-(6-amino-5-nitronaphthalen-2-yl)ethanone | -7.141 | -3.376 | 3.765 | nih.gov |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the bonding and electronic structure within a molecule. It translates the complex, delocalized molecular orbitals into localized bonds, lone pairs, and anti-bonding orbitals, which align more closely with the familiar Lewis structure concepts. This analysis is particularly useful for understanding charge distribution, hybridization, and intramolecular interactions like hyperconjugation.

For 1-(Trifluoromethyl)-6-naphthol, NBO analysis would elucidate the nature of the covalent bonds and the delocalization of electron density. The analysis quantifies the stabilization energy (E(2)) associated with donor-acceptor interactions between filled (donor) NBOs and empty (acceptor) NBOs. Significant interactions would be expected between the lone pairs on the hydroxyl oxygen atom (donor) and the antibonding π* orbitals of the naphthalene ring (acceptor), indicating delocalization of electron density from the hydroxyl group into the aromatic system.

Furthermore, NBO analysis can reveal the strong electron-withdrawing nature of the trifluoromethyl group through charge transfer interactions. This would be observed as donations from the π-orbitals of the ring into the antibonding σ* orbitals of the C-F bonds. The analysis also provides details on the hybridization of atomic orbitals, confirming the sp² character of the ring carbons and the sp³ character of the trifluoromethyl carbon. Such studies on related molecules like 1-azanapthalene-8-ol have successfully characterized these types of intramolecular interactions and electronic structures researchgate.net.

Electrostatic Potentials and Charge Distribution

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and predicting its reactive behavior. The MEP is mapped onto the molecule's electron density surface, visually representing the regions that are electron-rich (negative potential) and electron-poor (positive potential). This map helps in identifying sites for electrophilic and nucleophilic attack.

In 1-(Trifluoromethyl)-6-naphthol, the MEP surface would show distinct regions of varying potential.

Negative Potential: The most negative region (typically colored red) would be concentrated around the oxygen atom of the hydroxyl group due to its high electronegativity and lone pairs of electrons. This site is susceptible to electrophilic attack. The π-cloud of the naphthalene ring would also exhibit negative potential, though to a lesser extent.

Positive Potential: A region of strong positive potential (typically colored blue) would be located around the hydrogen atom of the hydroxyl group, making it acidic and a potential hydrogen bond donor. The trifluoromethyl group, due to the high electronegativity of the fluorine atoms, would also create a region of positive or near-neutral potential, influencing intermolecular interactions.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in elucidating complex reaction mechanisms, allowing for the study of pathways, intermediates, and transition states that are often difficult to observe experimentally.

Transition State Characterization and Reaction Pathway Analysis

By mapping the potential energy surface of a reaction, computational methods can identify the lowest energy pathway from reactants to products. A key point along this pathway is the transition state (TS), which represents the highest energy barrier that must be overcome. DFT calculations are widely used to locate and characterize transition states. A genuine TS is confirmed by a vibrational frequency analysis, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

For reactions involving 1-(Trifluoromethyl)-6-naphthol, such as electrophilic aromatic substitution or reactions at the hydroxyl group, computational analysis could determine the activation energies (the energy difference between the reactants and the transition state). This allows for the comparison of different possible reaction pathways to predict the most likely product. For example, in a reaction involving the trifluoromethyl group, the strong electron-withdrawing nature of the CF₃ group is known to stabilize negatively charged transition states, potentially lowering the activation energy for certain reaction types.

Molecular Dynamics Simulations in Related Systems

While quantum mechanical calculations are excellent for studying static electronic structures and reaction pathways, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations model the movement of atoms and molecules based on classical mechanics, taking into account factors like temperature, pressure, and the solvent environment.

For a system involving 1-(Trifluoromethyl)-6-naphthol, an MD simulation could be used to study:

Solvation: How solvent molecules (e.g., water or an organic solvent) arrange themselves around the solute and the dynamics of the solvation shell. The hydrogen-bonding interactions between the hydroxyl group and polar solvents would be of particular interest.

Intermolecular Interactions: In a simulation with multiple solute molecules, MD can be used to understand aggregation behavior and the dominant forces driving intermolecular association.

Studies on related systems, such as microhydrated naphthalene, have successfully used MD simulations to reveal the dynamic movement of water molecules across the aromatic surface, providing a level of detail not achievable with static computations alone nih.gov. Similar simulations on 1-naphthol derivatives have been used to explore the influence of the solvent on processes like excited-state proton transfer researchgate.net.

Prediction of Spectroscopic Parameters and Nonlinear Optical Properties

Computational methods can accurately predict various spectroscopic properties, aiding in the interpretation of experimental data. They are also powerful tools for screening molecules for specific applications, such as in nonlinear optics (NLO).

Time-Dependent Density Functional Theory (TD-DFT) is a common method for predicting electronic absorption spectra (UV-Vis). By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the absorption maxima (λmax). For 1-(Trifluoromethyl)-6-naphthol, the combination of the naphthalene chromophore with electron-donating (-OH) and electron-withdrawing (-CF₃) groups would likely result in charge-transfer transitions that are sensitive to solvent polarity.

Synthetic Applications and Intermediate Chemistry of 1 Trifluoromethyl 6 Naphthol Derivatives

Utilization as Building Blocks in the Synthesis of Complex Fluorinated Molecules

Fluorinated naphthols, including isomers of trifluoromethyl-naphthol, serve as valuable building blocks in organic synthesis. The presence of the trifluoromethyl group, a potent electron-withdrawing moiety, significantly influences the reactivity of the naphthalene (B1677914) core and the hydroxyl group. This electronic modification can be exploited to direct further chemical transformations.

While specific, complex molecules derived directly from 1-(trifluoromethyl)-6-naphthol are not widely reported in general chemical literature, the broader class of trifluoromethyl-substituted naphthalenes is recognized for its utility. scispace.com General synthetic routes to produce various trifluoromethyl-substituted naphthalenes have been developed, indicating the accessibility of these core structures for further elaboration. scispace.com For instance, a transition-metal-free protocol has been developed for converting 2-allyl-3-(trifluoromethyl)phenols into substituted 5-fluoronaphthalen-1-ols, showcasing methods to construct complex fluorinated naphthol systems. nih.gov The application of such building blocks is crucial in the development of new pharmaceuticals and agrochemicals where the trifluoromethyl group can impart desirable biological activities. mdpi.comresearchgate.net

Precursors for Trifluoromethylated Carbonyl Compounds

Naphthols can be precursors to naphthalenones, a class of carbonyl compounds. The oxidation of naphthols is a standard method to access the corresponding quinone or ketone structures. Although direct examples detailing the oxidation of 1-(trifluoromethyl)-6-naphthol to a specific trifluoromethylated carbonyl compound are not prevalent in readily accessible literature, the transformation is chemically feasible.

The synthesis of α-trifluoromethyl ketones is a significant area of research, often involving the trifluoromethylation of enolates or related substrates. mdpi.combeilstein-journals.org The reverse process, forming a ketone from a trifluoromethylated precursor like 1-(trifluoromethyl)-6-naphthol, would typically involve an oxidation step. The unique electronic properties conferred by the -CF3 group would influence the conditions required for such an oxidation.

Role in the Construction of Heterocyclic Systems

Naphthols are versatile precursors for the synthesis of fused heterocyclic systems. The hydroxyl group and the aromatic rings can participate in various cyclization and cyclocondensation reactions to form oxygen-, nitrogen-, or sulfur-containing heterocycles. These heterocycles are often scaffolds for biologically active compounds.

For example, allylated naphthols can undergo regioselective heterocyclization to form furan- or pyran-containing ring systems fused to the naphthalene core. researchgate.net While this has been demonstrated with other naphthol isomers, the principle can be extended to derivatives of 1-(trifluoromethyl)-6-naphthol. The synthesis of trifluoromethyl-substituted 1,2,6-thiadiazine 1-oxides from related starting materials further illustrates the utility of trifluoromethylated building blocks in constructing complex heterocyclic frameworks. rsc.org The direct C-H trifluoromethylation of existing heterocycles is also a widely used method, highlighting the importance of the trifluoromethyl moiety in this class of compounds. nih.gov

Derivatization for Advanced Synthetic Strategies (e.g., spiroannulation)

The naphthalene scaffold of 1-(trifluoromethyl)-6-naphthol is suitable for advanced synthetic transformations such as spiroannulation. Spirocyclic compounds, which contain a central atom connected to two rings, are of significant interest in medicinal chemistry and materials science.

Recent advances have demonstrated the dearomative spiroannulation of naphthols to create complex spiro compounds. researchgate.net These reactions often involve the functionalization of the C-H bond ortho to the hydroxyl group. Although literature specifically detailing the spiroannulation of 1-(trifluoromethyl)-6-naphthol is scarce, the general methodology is applicable to substituted naphthols. The presence of the trifluoromethyl group could influence the regioselectivity and efficiency of such reactions.

Applications in Advanced Materials Chemistry

The incorporation of trifluoromethyl groups is a key strategy in the design of advanced polymers and organic electronic materials. nasa.gov The strong electron-withdrawing nature and high stability of the -CF3 group can impart desirable properties such as low dielectric constants, high thermal stability, and specific photophysical characteristics.

Fluorinated polymers often exhibit enhanced solubility, thermal stability, and unique surface properties. researchgate.netpageplace.derushim.ru While direct polymerization of 1-(trifluoromethyl)-6-naphthol is not commonly reported, it could potentially serve as a monomer or a precursor to a monomer for creating fluorinated poly(ether ketones) or other high-performance polymers.

In the field of organic light-emitting diodes (OLEDs), molecules with tailored electronic properties are essential. patsnap.comnih.govdntb.gov.ua The trifluoromethyl group is often incorporated into organic molecules used in OLEDs to modify their electron-transporting or emissive properties. While there are no specific reports on the use of 1-(trifluoromethyl)-6-naphthol in OLEDs, its electronic profile makes it a candidate for investigation as a component in the design of new materials for such applications.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 1-(Trifluoromethyl)-6-naphthol, and how can reaction conditions be optimized for yield?

- Methodological Answer : The synthesis typically involves nucleophilic trifluoromethylation of 6-naphthol derivatives under anhydrous conditions. For example, coupling reactions using trifluoromethylating agents (e.g., CF₃Cu or CF₃SiMe₃) in the presence of catalysts like Pd or Cu have been reported. Optimization strategies include temperature control (e.g., 60–80°C), solvent selection (DMF or THF), and stoichiometric adjustments to minimize side reactions. Post-synthesis purification via column chromatography or recrystallization from ethanol/water mixtures is critical for isolating high-purity products .

Q. Which analytical techniques are critical for confirming the structural integrity of 1-(Trifluoromethyl)-6-naphthol?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : To verify the position of the trifluoromethyl group and aromatic proton environments. For instance, the trifluoromethyl group induces significant upfield/downfield shifts in adjacent protons (e.g., δ 7.5–8.0 ppm for aromatic protons near CF₃) .

- FT-IR : To confirm the presence of hydroxyl (-OH, ~3400 cm⁻¹) and CF₃ groups (1100–1200 cm⁻¹) .

- HPLC-MS : For assessing purity and molecular ion detection (e.g., [M+H]+ peaks) .

Q. How can researchers ensure the stability of 1-(Trifluoromethyl)-6-naphthol during storage and experimental use?

- Methodological Answer : Stability is enhanced by storing the compound in amber vials under inert gas (N₂/Ar) at –20°C to prevent oxidation or hydrolysis. Degradation studies under varying pH and temperature conditions (e.g., 25–40°C) should be conducted using accelerated stability protocols. Analytical monitoring via TLC or HPLC at regular intervals is recommended to detect decomposition products .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data when characterizing trifluoromethyl-substituted naphthols?

- Methodological Answer : Discrepancies in NMR spectra (e.g., unexpected splitting or shifts) may arise from dynamic rotational isomerism of the CF₃ group or solvent effects. To address this:

- Use variable-temperature NMR to observe coalescence of split peaks.

- Compare spectra in deuterated DMSO vs. CDCl₃ to assess solvent polarity impacts.

- Employ 2D NMR techniques (COSY, HSQC) to resolve overlapping signals in aromatic regions .

Q. How does the trifluoromethyl group influence the electronic and steric properties of 6-naphthol in catalytic applications?

- Methodological Answer : The electron-withdrawing CF₃ group reduces electron density at the naphthol ring, enhancing acidity (pKa ~8–9) and altering reactivity in cross-coupling reactions. Steric hindrance from CF₃ can slow nucleophilic substitution but improve regioselectivity in electrophilic aromatic substitutions. Computational studies (DFT) using Gaussian or ORCA software are recommended to map electronic effects and predict reaction pathways .

Q. What experimental designs are effective for studying the regioselectivity of 1-(Trifluoromethyl)-6-naphthol in multi-step syntheses?

- Methodological Answer : To probe regioselectivity:

- Design competition experiments between 1-(Trifluoromethyl)-6-naphthol and its positional isomers under identical reaction conditions.

- Use isotopic labeling (e.g., ¹⁸O in the hydroxyl group) to track substitution patterns.

- Monitor intermediates via in-situ FT-IR or LC-MS to identify kinetic vs. thermodynamic control .

Q. How can researchers address discrepancies in bioactivity data for 1-(Trifluoromethyl)-6-naphthol derivatives across different studies?

- Methodological Answer : Contradictory bioactivity results may stem from impurities or solvent-dependent aggregation. Mitigation steps include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.